REACTION_CXSMILES
|
[F:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][CH:10]=[CH:9][C:8]2=[O:13])=[CH:4][CH:3]=1.C[O:17][C:18]1O[C:21]([C:23]([O:25][CH3:26])=[O:24])=[N:20][CH:19]=1.Cl>CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][C:10]3[C:21]([C:23]([O:25][CH3:26])=[O:24])=[N:20][CH:19]=[C:18]([OH:17])[C:9]=3[C:8]2=[O:13])=[CH:14][CH:15]=1
|
Name
|
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CN2C(C=CCC2)=O)C=C1
|
Name
|
|
Quantity
|
2.94 g
|
Type
|
reactant
|
Smiles
|
COC1=CN=C(O1)C(=O)OC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The product mixture stirred at room temperature for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
The residual crude material was diluted with DMSO (6.0 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN2C(C=3C(=CN=C(C3CC2)C(=O)OC)O)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |